

Spectroscopic Analysis of 3-Methylheptan-4-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylheptan-4-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylheptan-4-one** ($C_8H_{16}O$), a ketone of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Molecular Structure and Properties

3-Methylheptan-4-one is a saturated ketone with the following structural formula:

Molecular Formula: $C_8H_{16}O$ [1] Molecular Weight: 128.21 g/mol [1] IUPAC Name: **3-methylheptan-4-one** [1] CAS Number: 15726-15-5 [1]

Spectroscopic Data

The following sections provide key spectroscopic data for **3-Methylheptan-4-one**, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Predicted ^1H NMR data is presented in Table 1.

Table 1: Predicted ^1H NMR Data for **3-Methylheptan-4-one**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.89	t	3H	H-1
0.91	t	3H	H-7
1.05	d	3H	H-3' (methyl on C-3)
1.55	sextet	2H	H-6
1.62	m	2H	H-2
2.40	t	2H	H-5
2.55	m	1H	H-3

Note: Predicted data is based on computational models and may vary slightly from experimental values.

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ^{13}C NMR Data for **3-Methylheptan-4-one**

Chemical Shift (ppm)	Carbon Assignment
13.9	C-7
16.0	C-3' (methyl on C-3)
17.7	C-6
25.8	C-1
42.8	C-5
48.7	C-2
214.0	C-4 (C=O)

Note: Data sourced from publicly available databases. Some sources indicate this data is computed.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Methylheptan-4-one** is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for **3-Methylheptan-4-one**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2960-2870	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (ketone)
1465	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)

Note: The characteristic C=O stretch for an aliphatic ketone typically appears around 1715 cm⁻¹.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Methylheptan-4-one** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for **3-Methylheptan-4-one**

m/z	Relative Intensity	Proposed Fragment Ion
128	Low	$[M]^+$ (Molecular Ion)
85	Moderate	$[M - C_3H_7]^+$ (Loss of propyl radical)
71	High	$[M - C_4H_9]^+$ (Loss of butyl radical) or $[CH_3CH_2CO]^+$
57	High	$[C_4H_9]^+$ (Butyl cation) or $[CH_3CH(CH_3)CO]^+$
43	High	$[C_3H_7]^+$ (Propyl cation)

Note: The most abundant fragment ions are often the result of cleavage alpha to the carbonyl group.^[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methylheptan-4-one** in about 0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
- 1H NMR Acquisition:
 - Acquire a one-dimensional 1H NMR spectrum.

- Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the deuterated solvent peaks.

IR Spectroscopy

- Sample Preparation: As **3-Methylheptan-4-one** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument: A Fourier-transform infrared (FT-IR) spectrometer is used.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

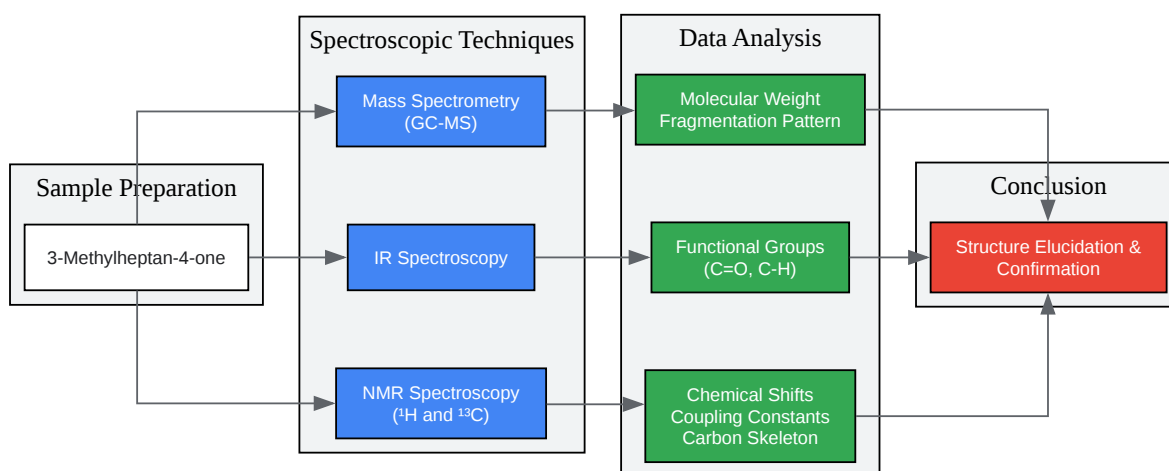
Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute a small amount of **3-Methylheptan-4-one** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- Gas Chromatography:

- Inject a small volume (e.g., 1 μ L) of the diluted sample into the GC.
- The compound is separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 or similar).
- A temperature program is used to elute the compound.
- Mass Spectrometry:
 - As the compound elutes from the GC column, it enters the mass spectrometer.
 - Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions.
 - The mass analyzer scans a range of m/z values (e.g., 40-300) to produce the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Methylheptan-4-one**.



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Caption: Workflow for the spectroscopic analysis of **3-Methylheptan-4-one**.

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References

- 1. 3-Methylheptan-4-one | C₈H₁₆O | CID 27470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Heptanone, 3-methyl- [webbook.nist.gov]
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